5-(Difluoromethyl)furan-2-carboxamide
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Overview
Description
5-(Difluoromethyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)furan-2-carboxamide typically involves the introduction of a difluoromethyl group to a furan ring. One common method is the reaction of furan-2-carboxylic acid with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The furan ring can participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A furan carboxamide fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar structural features.
Methfuroxam: A furan carboxamide known for its fungicidal activity.
Uniqueness
5-(Difluoromethyl)furan-2-carboxamide is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to other furan carboxamides. This modification can enhance its stability, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C6H5F2NO2 |
---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
5-(difluoromethyl)furan-2-carboxamide |
InChI |
InChI=1S/C6H5F2NO2/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H2,9,10) |
InChI Key |
YBPDGXWEJDIWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)C(F)F |
Origin of Product |
United States |
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